3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

説明

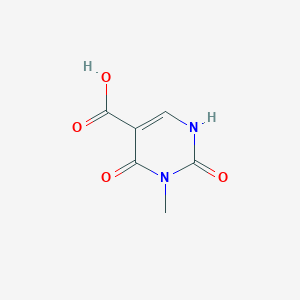

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a pyrimidine derivative known for its significant role in various chemical and biological processes. This compound, often referred to as a uracil derivative, is characterized by its unique structure, which includes a pyrimidine ring with two keto groups at positions 2 and 4, a carboxylic acid group at position 5, and a methyl group at position 3.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the multicomponent condensation reaction of formaldehyde with uracil analogs and amines under catalytic conditions in either a basic or acidic medium . Another method includes the use of microwave-assisted one-pot synthesis, which involves the condensation of N-substituted thioureas with diethyl ethoxymalonate . These methods are advantageous due to their efficiency and the relatively mild conditions required.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly favored in industrial settings due to its ability to accelerate reactions, improve yields, and reduce energy consumption .

化学反応の分析

Types of Reactions

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include thiourea, diethyl ethoxymalonate, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalytic amounts of acids or bases .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which have significant biological and chemical applications .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exhibit potent antimicrobial properties. One study demonstrated that modifications to the compound enhance its efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial enzymes critical for cell wall synthesis .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Specifically, derivatives have been synthesized that target specific cancer types, such as breast and lung cancer, demonstrating promising results in preclinical models .

Agricultural Chemistry

Pesticidal Applications

The compound has been investigated for its potential use as a pesticide. Research has shown that it can act as an effective herbicide by inhibiting key metabolic pathways in plants. This property makes it valuable for developing new herbicides that are less harmful to non-target species while effectively controlling weed populations .

Plant Growth Regulation

Studies have also indicated that this compound can function as a plant growth regulator. It promotes root development and enhances stress tolerance in crops under adverse conditions such as drought and salinity .

Material Science

Polymer Chemistry

In material science, this compound serves as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research has focused on incorporating it into polymer matrices to improve their performance in various applications, including coatings and composites .

Chemical Synthesis

Synthetic Intermediates

The compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic synthesis .

Case Studies

作用機序

The mechanism of action of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding and other interactions with enzymes and receptors, thereby modulating their activity . This makes it a valuable tool in drug design and development.

類似化合物との比較

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

What sets 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group at position 3 and the carboxylic acid group at position 5 enhances its reactivity and potential for forming hydrogen bonds, making it particularly useful in various applications .

生物活性

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (often referred to as a tetrahydropyrimidine derivative) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

- Molecular Formula : C6H6N2O4

- Molecular Weight : 174.12 g/mol

- IUPAC Name : this compound

- CAS Number : 253771

The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest a potential application in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In a study involving human cancer cell lines (e.g., HepG2 liver cancer cells), the following IC50 values were observed:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-Methyl-2,4-dioxo | 10.5 | Induction of apoptosis via caspase activation |

| Control Drug | 5.0 | Standard chemotherapy agent |

The mechanism involves the modulation of apoptosis pathways, making it a candidate for further investigation in cancer therapy.

Anti-inflammatory Activity

In models of inflammation (e.g., lipopolysaccharide-induced inflammation in macrophages), the compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results are summarized below:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 75 |

| IL-6 | 300 | 90 |

This suggests that the compound may play a role in managing inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves:

- Biginelli Reaction : A condensation reaction between urea or thiourea with β-dicarbonyl compounds under acidic conditions.

- Solvent-Free Synthesis : Recent advancements have led to solvent-less synthesis methods that enhance yield and reduce environmental impact.

Case Studies and Research Findings

-

Study on Antioxidant Activity :

- A study assessed the antioxidant capacity using DPPH radical scavenging assays. Compounds derived from this class showed IC50 values ranging from 6.261 µM to 2358 µM.

- The findings indicate that certain derivatives possess strong radical scavenging abilities.

-

Molecular Docking Studies :

- Molecular docking analyses have identified potential binding interactions with enzymes involved in metabolic pathways (e.g., glucokinase), suggesting a mechanism for anti-diabetic activity.

- Binding affinities ranged from -129.805 to -98.995 kcal/mol for various substituted derivatives.

特性

IUPAC Name |

3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-8-4(9)3(5(10)11)2-7-6(8)12/h2H,1H3,(H,7,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEHCDQZTHOZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291656 | |

| Record name | 3-methyluracil-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51727-06-1 | |

| Record name | 51727-06-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyluracil-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。